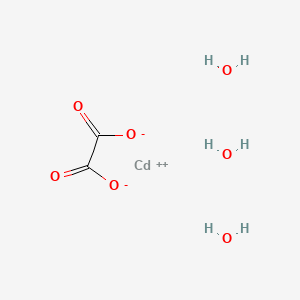
Cadmium(2+);oxalate;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium(2+);oxalate;trihydrate, also known as cadmium oxalate trihydrate, is a coordination compound with the formula CdC₂O₄·3H₂O. It consists of cadmium ions coordinated with oxalate anions and water molecules. This compound is known for its crystalline structure and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium oxalate trihydrate can be synthesized through the reaction of cadmium salts (such as cadmium chloride or cadmium nitrate) with oxalic acid in an aqueous solution. The reaction typically occurs at room temperature, and the product is obtained by slow evaporation of the solution .
Industrial Production Methods: In industrial settings, cadmium oxalate trihydrate is produced by mixing cadmium salts with oxalic acid under controlled conditions. The resulting precipitate is filtered, washed, and dried to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium oxalate trihydrate undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes to form cadmium oxide and carbon dioxide.
Precipitation: It can precipitate out of solution when mixed with other metal ions.
Common Reagents and Conditions:
Aqueous Ammonia: Reacts with cadmium ions to form cadmium hydroxide.
Hydrogen Sulfide: Reacts with cadmium ions to form cadmium sulfide.
Major Products:
Cadmium Oxide (CdO): Formed upon thermal decomposition.
Cadmium Sulfide (CdS): Formed in reactions with hydrogen sulfide.
Wissenschaftliche Forschungsanwendungen
Cadmium oxalate trihydrate is used in various scientific research applications, including:
Material Science: Used in the synthesis of advanced materials and coordination polymers.
Chemistry: Employed in studies of crystal structures and coordination chemistry.
Biology and Medicine: Investigated for its potential cytotoxic effects and interactions with biological systems.
Industry: Utilized in the production of inks, paints, and photographic chemicals.
Wirkmechanismus
The mechanism of action of cadmium oxalate trihydrate involves its interaction with biological molecules and cellular structures. Cadmium ions can bind to proteins and enzymes, disrupting their function and leading to cytotoxic effects. The oxalate anions can form complexes with metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Cadmium oxalate trihydrate is similar to other metal oxalates, such as:
Lead(II) oxalate trihydrate: Shares a similar crystal structure and coordination environment.
Iron(II) oxalate dihydrate: Used in similar applications but has different chemical properties.
Uniqueness: Cadmium oxalate trihydrate is unique due to its specific coordination geometry and the presence of cadmium ions, which impart distinct chemical and physical properties compared to other metal oxalates .
Eigenschaften
CAS-Nummer |
20712-42-9 |
|---|---|
Molekularformel |
C2H6CdO7 |
Molekulargewicht |
254.48 g/mol |
IUPAC-Name |
cadmium(2+);oxalate;trihydrate |
InChI |
InChI=1S/C2H2O4.Cd.3H2O/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;3*1H2/q;+2;;;/p-2 |
InChI-Schlüssel |
BIEVKIWFPVWFBD-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].O.O.O.[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


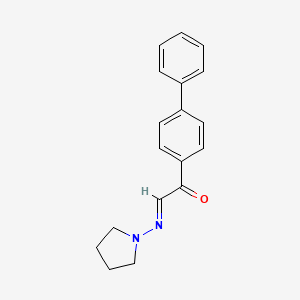
![2-Ethylidenebicyclo[2.2.2]octane](/img/structure/B14698009.png)
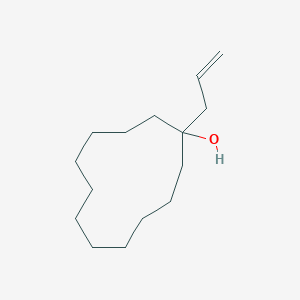

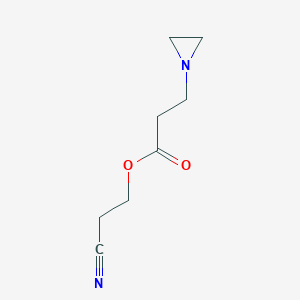
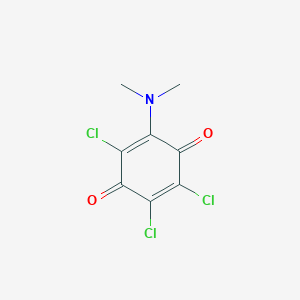
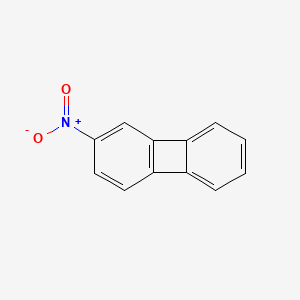
pentasilolane](/img/structure/B14698059.png)
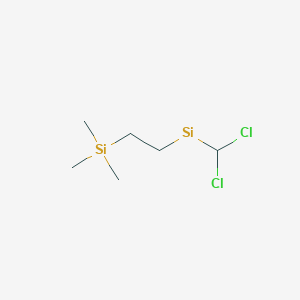
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)


![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)

